![molecular formula C19H22ClN3O B2953601 N-苄基-4-(5-氯-2-甲基苯基)哌嗪-1-甲酰胺 CAS No. 553657-31-1](/img/structure/B2953601.png)
N-苄基-4-(5-氯-2-甲基苯基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a linear formula of C22H18ClNO4 and a molecular weight of 395.846 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide . These reactions include free radical bromination, nucleophilic substitution, and oxidation .科学研究应用
合成和作为潜在抗精神病剂的评估
研究已经调查了杂环甲酰胺,包括与“N-苄基-4-(5-氯-2-甲基苯基)哌嗪-1-甲酰胺”在结构上相似的类似物,作为抗精神病剂的潜力。对这些化合物与多巴胺和血清素受体的结合亲和力进行了评估,并在预测抗精神病活性的模型中显示出前景,同时降低了锥体外系副作用的风险 (Norman 等,1996)。
抗菌和抗炎活性
对源自维斯那金酮和凯林酮的新型杂环化合物的研究已证明具有显着的抗炎和镇痛活性。这些研究突出了此类化合物治疗炎症和疼痛的治疗潜力 (Abu‐Hashem 等,2020)。
多巴胺受体配体
苯甲酰胺衍生物的修饰,包括与本化合物在结构上相关的衍生物,已产生了对多巴胺受体具有高亲和力的配体。这些发现与神经系统疾病新治疗剂的开发相关 (Leopoldo 等,2002)。
抗乙酰胆碱酯酶活性
哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性,这对于治疗阿尔茨海默病等疾病具有重要意义。这些研究强调了结构修饰对于增强生物活性的重要性 (Sugimoto 等,1990)。
抗病毒和抗菌活性
掺杂非布索坦的哌嗪衍生物的合成和评估显示出有希望的抗病毒和抗菌活性。这些化合物为开发新的传染病治疗方法提供了潜在途径 (Reddy 等,2013)。
未来方向
Piperazine derivatives, including N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, are a focus of ongoing research due to their wide range of biological and pharmaceutical activity . Future work may include further exploration of their synthesis, analysis of their properties, and investigation of their potential applications in medicine and other fields .
属性
IUPAC Name |
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYYNNGYWXUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。